molecular formula C17H19F3O3SSi B1278461 tert-Butyldiphenylsilyl Trifluoromethanesulfonate CAS No. 92886-86-7

tert-Butyldiphenylsilyl Trifluoromethanesulfonate

Cat. No. B1278461
CAS RN: 92886-86-7
M. Wt: 388.5 g/mol
InChI Key: AOMOJFWVOHXBTN-UHFFFAOYSA-N
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Description

Tert-Butyldiphenylsilyl Trifluoromethanesulfonate, also known as tert-Butyldiphenylsilyl Triflate or Trifluoromethanesulfonic Acid tert-Butyldiphenylsilyl Ester, is a chemical compound with the molecular formula C17H19F3O3SSi and a molecular weight of 388.48 . It is a liquid at 20°C and appears as a colorless to brown clear liquid .


Synthesis Analysis

Tert-Butyldiphenylsilyl Trifluoromethanesulfonate is involved in the introduction of a bulky tert-butyl dimethylsilyl group onto a cis-bis (alkenyl)oxirane used in Cope rearrangement . It is associated with a thiolane and promotes the chalcogenide-Morita-Baylis-Hillman reaction .


Molecular Structure Analysis

The molecular structure of tert-Butyldiphenylsilyl Trifluoromethanesulfonate can be represented by the InChI code: 1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3 .


Chemical Reactions Analysis

As a highly reactive silylating agent, tert-Butyldiphenylsilyl Trifluoromethanesulfonate is used in various chemical reactions. For instance, it is used in the Cope rearrangement, where it introduces a bulky tert-butyl dimethylsilyl group onto a cis-bis (alkenyl)oxirane . It also promotes the chalcogenide-Morita-Baylis-Hillman reaction when associated with a thiolane .

Mechanism of Action

Target of Action

Tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPST) is a highly reactive silylating agent . Its primary targets are organic compounds, particularly those containing hydroxyl groups, where it introduces a bulky tert-butyl dimethylsilyl group .

Mode of Action

TBDPST interacts with its targets through a process known as silylation. In this process, the TBDPST molecule forms a covalent bond with the target molecule, replacing a hydrogen atom with a silyl group. This results in an increase in the steric bulk of the target molecule, which can significantly alter its reactivity and other properties .

Biochemical Pathways

TBDPST is involved in various organic synthesis reactions. For instance, it is used in the Cope rearrangement, a well-known organic reaction involving the [3,3]-sigmatropic rearrangement of certain allyl vinyl ethers . It is also associated with a thiolane and promotes the chalcogenide-Morita-Baylis-Hillman reaction .

Result of Action

The introduction of the bulky tert-butyl dimethylsilyl group by TBDPST can significantly alter the properties of the target molecule. This can enhance the target molecule’s reactivity, stability, or selectivity in subsequent chemical reactions .

Action Environment

The efficacy and stability of TBDPST can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent decomposition . It is also sensitive to moisture and air . Therefore, TBDPST should be handled and stored under carefully controlled conditions to maintain its reactivity and effectiveness.

Safety and Hazards

Tert-Butyldiphenylsilyl Trifluoromethanesulfonate is classified as dangerous and can cause severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If

properties

IUPAC Name

[tert-butyl(diphenyl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMOJFWVOHXBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449421
Record name tert-Butyldiphenylsilyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92886-86-7
Record name tert-Butyldiphenylsilyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl(diphenyl)silyl trifluoromethanesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What was the unexpected outcome of using tert-Butyldiphenylsilyl Trifluoromethanesulfonate for protecting the 8-hydroxy group in the synthesis of (+)-Sesbanimide A?

A1: While typically used as a protecting group for alcohols, tert-Butyldiphenylsilyl Trifluoromethanesulfonate reacted unexpectedly with the AB ring intermediate (2a) derived from D-xylose. Instead of the anticipated 8-O-silyl derivative, a novel 2-O-silyl derivative with a tricyclic structure was formed. [] This highlights the potential for unexpected reactivity of this reagent under specific reaction conditions. Interestingly, this unique tricyclic intermediate could be further converted into (+)-Sesbanimide A. []

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